molecular formula C16H23NO6 B4001737 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4001737
M. Wt: 325.36 g/mol
InChI Key: HADZHVSMMDLCCY-UHFFFAOYSA-N
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Description

1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to an ethoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine typically involves the reaction of 3-ethoxyphenol with 2-chloroethylamine to form the intermediate 2-(3-ethoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under suitable conditions to form a cyclohexane derivative.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products Formed:

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of 3-ethoxycyclohexanol.

    Substitution: Formation of 3-bromoethoxybenzene or 3-methoxyethoxybenzene.

Scientific Research Applications

1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of structural features enables the compound to exert its effects through multiple pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

    1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine: Similar structure but with the ethoxy group in the para position.

    1-[2-(3-Methoxyphenoxy)ethyl]pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

  • **1-[2-

Properties

IUPAC Name

1-[2-(3-ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-2-16-13-6-5-7-14(12-13)17-11-10-15-8-3-4-9-15;3-1(4)2(5)6/h5-7,12H,2-4,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADZHVSMMDLCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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